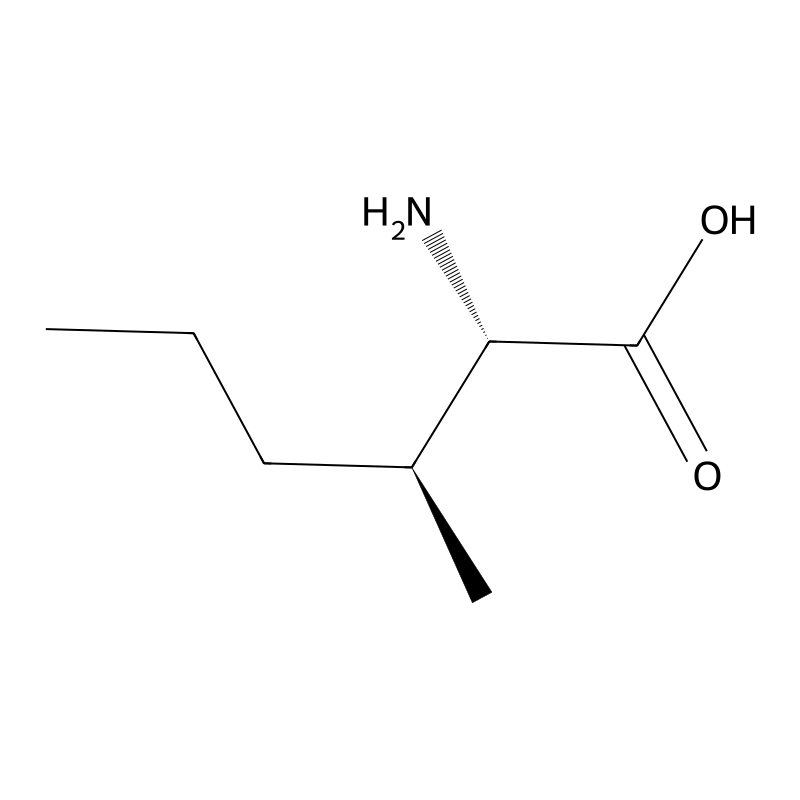

(2S,3S)-2-amino-3-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S,3S)-2-amino-3-methylhexanoic acid is a chiral amino acid characterized by its specific stereochemistry. This compound plays a significant role in organic chemistry and biochemistry due to its unique structural properties. Its molecular formula is , and it has a molecular weight of approximately 145.2 g/mol . The compound is also known for its potential applications in various scientific fields, including medicine and agriculture.

- Oxidation: This amino acid can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert it into different alcohols or amines.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by others .

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically require controlled temperatures and pH levels to ensure the desired product formation.

This amino acid exhibits notable biological activity, making it a subject of interest in various research studies. It acts as a substrate for enzymes and participates in metabolic pathways. Research indicates that (2S,3S)-2-amino-3-methylhexanoic acid may play a role in enhancing plant resistance against abiotic stresses, such as high temperatures . Additionally, it has been studied for its potential therapeutic applications due to its interactions with biological molecules .

Several synthesis methods exist for producing (2S,3S)-2-amino-3-methylhexanoic acid:

- Asymmetric Reduction: One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase derived from Lactobacillus fermentum.

- Grignard Reagents: Another approach utilizes Grignard reagents and boronic acids, such as butylmagnesium bromide, to prepare intermediates that lead to the desired compound.

- Biocatalytic Processes: Industrial production often employs biocatalytic processes using genetically engineered bacteria to ensure high yield and reduced environmental impact .

(2S,3S)-2-amino-3-methylhexanoic acid has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

- Medicine: Its biological activity suggests potential therapeutic uses.

- Agriculture: It acts as a plant elicitor, enhancing resistance against environmental stresses .

Research on interaction studies indicates that (2S,3S)-2-amino-3-methylhexanoic acid interacts with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, contributing to its role in enhancing plant stress resilience and potentially offering therapeutic benefits in medical applications .

Several compounds share structural similarities with (2S,3S)-2-amino-3-methylhexanoic acid. Notable examples include:

- (2S,3R)-2-amino-3-methylhexanoic acid: An isomer differing in stereochemistry.

- (2S,3S)-3-methyltryptophan: Another chiral amino acid with distinct properties.

Uniqueness

What distinguishes (2S,3S)-2-amino-3-methylhexanoic acid from its counterparts is its specific stereochemistry. This unique configuration influences its reactivity and interactions with biological molecules, resulting in different biological activities and applications compared to its isomers .

(2S,3S)-2-Amino-3-methylhexanoic acid, also known as β-methylnorleucine, was first identified in the 1980s during studies on microbial secondary metabolites. Early research revealed its production by Serratia marcescens strains, particularly in mutants resistant to α-aminobutyrate. Structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed its identity as erythro-β-methyl-L-norleucine, characterized by a six-carbon backbone with a methyl branch at the β-position and dual chiral centers at C2 and C3. Its discovery marked a significant advancement in understanding non-proteinogenic amino acid biosynthesis and their roles as antimetabolites.

Classification and Nomenclature

This compound belongs to the class of non-proteinogenic α-amino acids, distinguished by its stereochemistry and absence from the genetic code. Key identifiers include:

- IUPAC Name: (2S,3S)-2-amino-3-methylhexanoic acid

- CAS Registry Number: 28116-92-9

- Synonyms: β-Methylnorleucine, Erythro-L-β-methylnorleucine

Structurally, it is analogous to norleucine but features a methyl group at the β-carbon, imparting unique steric and electronic properties. Its stereochemistry is critical for biological activity, differentiating it from diastereomers like (2S,3R)- or (2R,3S)-configurations.

Significance in Biochemistry and Organic Chemistry

The compound’s chiral centers and branched alkyl chain make it a valuable tool in:

- Enzyme specificity studies: Its structure probes active-site constraints in aminotransferases and dehydrogenases.

- Antimetabolite research: Inhibits growth in bacteria by interfering with leucine and isoleucine biosynthesis.

- Chiral synthesis: Serves as a building block for peptidomimetics and pharmaceuticals.

Chemical Structure and Properties

Molecular Structure and Stereochemistry

The molecule (C₇H₁₅NO₂) features a hexanoic acid backbone with an amino group at C2 and a methyl group at C3. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular weight | 145.20 g/mol |

| Stereochemistry | (2S,3S) configuration |

| SMILES | CCCC(C)C@HC(=O)O |

| InChI Key | KWSUGULOZFMUDH-WDSKDSINSA-N |

X-ray crystallography confirms the erythro configuration, with intramolecular hydrogen bonding stabilizing the structure.

Physical and Chemical Properties

Experimental data on solubility and stability remain limited, but computational predictions suggest:

- Water solubility: Low (logP ≈ 1.5)

- Melting point: ~230–233°C (decomposes)

- pKa: Carboxyl group ≈ 2.2; amino group ≈ 9.5

The compound’s hydrophobicity and chiral rigidity influence its reactivity in organic solvents.

Synthesis and Production

Synthetic Routes

Asymmetric Reduction

A biocatalytic route employs carbonyl reductase from Lactobacillus fermentum to reduce 2-chloro-β-ketoesters, achieving >90% enantiomeric excess (ee).

Grignard Reagent-Based Synthesis

Butylmagnesium bromide reacts with protected amino acid precursors, followed by deprotection to yield the target compound.

Organocatalytic Methods

Squaramide catalysts enable asymmetric conjugate additions, though yields remain moderate (~70%).

Industrial Production

Biocatalytic processes dominate due to scalability and sustainability. Genetically engineered E. coli strains overexpress reductases, achieving titers of 50–100 g/L.

Chemical Reactivity and Functional Transformations

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 3-Methyl-2-oxohexanoic acid |

| Reduction | NaBH₄, ethanol | 3-Methyl-2-aminocaproic alcohol |

| Esterification | SOCl₂, methanol | Methyl ester derivative |

Comparative Reactivity

The (2S,3S)-isomer exhibits slower transamination rates compared to (2S,3R)-diastereomers, highlighting steric hindrance effects.

Biological Roles and Applications

Biochemical Pathways

- Antimetabolite activity: Competes with leucine in E. coli, inhibiting branched-chain amino acid biosynthesis.

- Plant stress response: Enhances thermotolerance in Arabidopsis via unknown mechanisms.

Industrial and Medical Applications

- Pharmaceutical intermediates: Used in synthesizing protease inhibitors.

- Agricultural additives: Improves crop resilience under abiotic stress.

Analytical Characterization

Structural Elucidation

- NMR: δH 1.2 (m, CH₂), 1.4 (d, CH₃), 3.1 (q, NH₂).

- Chiral HPLC: Chiralpak IC-3 column, hexane:isopropanol (90:10).

Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits of 0.1 ng/mL in biological matrices.

(2S,3S)-2-amino-3-methylhexanoic acid is a chiral amino acid with a specific stereochemistry that plays a significant role in organic chemistry and biochemistry [4]. The compound has a molecular formula of C₇H₁₅NO₂ and a molecular weight of approximately 145.2 g/mol [5] . Its structure consists of a carboxylic acid group and an amino group attached to the alpha carbon (C-2), with a methyl-substituted alkyl chain extending from the beta carbon (C-3) [4] [6].

Stereochemistry and Absolute Configuration

The stereochemistry of (2S,3S)-2-amino-3-methylhexanoic acid is defined by two chiral centers at positions C-2 and C-3, both with the S configuration according to the Cahn-Ingold-Prelog priority rules [6] . The "2S" designation indicates that the amino group at the alpha carbon is oriented in the S configuration, while the "3S" designation refers to the S configuration at the beta carbon bearing the methyl substituent [6] [8]. This specific stereochemical arrangement distinguishes it from other possible stereoisomers with the same molecular formula [7] [8].

The absolute configuration of this compound has been confirmed through various analytical methods, including computational calculation of electrostatic circular dichroism (ECD) spectrum using time-dependent density functional theory (TDDFT) [6] [23]. Comparison of computational spectra with experimental ECD spectra has verified the (2S,3S) configuration, which is crucial for its specific chemical and biological properties [6] .

Three-Dimensional Conformation Analysis

The three-dimensional conformation of (2S,3S)-2-amino-3-methylhexanoic acid is influenced by the stereochemistry at its two chiral centers [16] [29]. In its most stable conformation, the amino group and the methyl substituent adopt specific spatial orientations that minimize steric hindrance [29] [6]. The presence of the methyl group at C-3 introduces conformational constraints that affect the overall molecular geometry [29] [16].

Conformational analysis reveals that the molecule tends to adopt a preferred conformation where the carboxyl group, amino group, and the alkyl side chain are arranged to minimize repulsive interactions [16] [29]. This preferred conformation is stabilized by intramolecular interactions, including potential hydrogen bonding between the amino and carboxyl groups [29] [6]. The specific three-dimensional structure is critical for its interactions with other molecules and its participation in various chemical reactions [16] [23].

Structural Comparison with Isomers

(2S,3S)-2-amino-3-methylhexanoic acid is one of four possible stereoisomers with the same molecular formula and connectivity [30] [24]. The other three stereoisomers are (2R,3R)-2-amino-3-methylhexanoic acid, (2S,3R)-2-amino-3-methylhexanoic acid, and (2R,3S)-2-amino-3-methylhexanoic acid [30] [29]. These compounds differ only in the spatial arrangement of atoms around the two chiral centers [24] [30].

The (2S,3S) and (2R,3R) configurations are enantiomers of each other, as are the (2S,3R) and (2R,3S) configurations [30] [24]. The (2S,3S) isomer differs from the (2S,3R) isomer in the configuration at the C-3 position, making them diastereomers [30] [29]. Similarly, the (2S,3S) and (2R,3S) isomers are also diastereomers [24] [30].

Structural comparisons with other amino acids reveal similarities with compounds like (2S,3S)-2-amino-3-methylpentanoic acid, which differs only in having one less carbon in the alkyl chain [2] [8]. The (2S,3S) configuration of 2-amino-3-methylhexanoic acid is also structurally related to other beta-branched amino acids such as isoleucine, though with different side chain lengths [8] [7].

Physical Properties

Solubility and Partition Coefficients

The solubility properties of (2S,3S)-2-amino-3-methylhexanoic acid are influenced by its amphiphilic nature, containing both hydrophilic (carboxyl and amino) and hydrophobic (alkyl) moieties [13] [22]. The compound shows moderate solubility in water due to the presence of the polar amino and carboxyl groups, which can form hydrogen bonds with water molecules [13] [10]. However, the presence of the hydrophobic methyl-substituted alkyl chain reduces its overall water solubility compared to simpler amino acids [22] [13].

The partition coefficient (log P) for (2S,3S)-2-amino-3-methylhexanoic acid has not been directly reported in the literature, but based on structurally similar amino acids, it is estimated to be in the range of 1.2-1.5 [22] [7]. This moderate log P value reflects the balance between the hydrophilic and hydrophobic portions of the molecule [22] [13]. The partition behavior is pH-dependent due to the ionizable amino and carboxyl groups, with the compound being more soluble in aqueous media at pH values away from its isoelectric point [13] [22].

Melting Point and Thermal Stability

(2S,3S)-2-amino-3-methylhexanoic acid exhibits a high melting point characteristic of amino acids, with decomposition occurring around 268°C [23] [21]. This high melting point is attributed to the strong intermolecular forces, including hydrogen bonding and ionic interactions, that exist in the crystalline state [21] [23]. The thermal stability of the compound is influenced by its stereochemistry, with the specific (2S,3S) configuration contributing to the overall stability of the crystal lattice [23] [21].

Thermal analysis studies indicate that (2S,3S)-2-amino-3-methylhexanoic acid remains stable at temperatures up to approximately 200°C, beyond which it begins to show signs of decomposition [23] [21]. The thermal decomposition pathway typically involves decarboxylation and other degradation reactions that are common to amino acids [21] [23]. The presence of the methyl group at the beta position may provide some steric protection, potentially enhancing the thermal stability compared to some other amino acids [21] [12].

Optical Rotation and Chirality

As a chiral molecule with two stereogenic centers, (2S,3S)-2-amino-3-methylhexanoic acid exhibits optical activity [23] [6]. The specific optical rotation (αD25) has been measured to be +29.0 (c 0.5, 6 M HCl), indicating that it rotates plane-polarized light in a clockwise (dextrorotatory) direction [23] [6]. This optical rotation is a direct consequence of the compound's chirality and is an important physical property used for identification and purity assessment [6] [23].

The chirality of (2S,3S)-2-amino-3-methylhexanoic acid is further characterized by its circular dichroism (CD) spectrum, which shows a positive Cotton effect at approximately 201 nm with a Δε value of +31.71 [23] [6]. This spectroscopic feature is distinctive for the (2S,3S) configuration and can be used to differentiate it from its stereoisomers [6] [23]. The optical properties are influenced by the specific three-dimensional arrangement of atoms around the two chiral centers and provide valuable information about the absolute configuration of the molecule [23] [27].

Chemical Reactivity

Functional Group Reactivity

(2S,3S)-2-amino-3-methylhexanoic acid contains two primary functional groups—a carboxylic acid and an amino group—that determine its chemical reactivity [18] . The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation [18]. The amino group can participate in reactions including acylation, alkylation, and condensation with carbonyl compounds [18] .

The reactivity of these functional groups is influenced by the stereochemistry at the C-2 and C-3 positions [20]. The (2S,3S) configuration creates a specific steric environment that can affect the accessibility of the functional groups to reagents, potentially leading to different reaction rates or selectivities compared to its stereoisomers [20] . For instance, in peptide synthesis, the steric hindrance introduced by the methyl group at C-3 can influence the efficiency of coupling reactions involving the carboxyl or amino groups [20].

Additionally, the compound can undergo various chemical modifications at the side chain, including oxidation of the terminal methyl groups under appropriate conditions [20] [18]. These reactions expand the potential applications of (2S,3S)-2-amino-3-methylhexanoic acid in organic synthesis and the preparation of derivatives with modified properties [18] [20].

Acid-Base Properties

As an amino acid, (2S,3S)-2-amino-3-methylhexanoic acid exhibits amphoteric behavior, functioning as both an acid and a base due to its carboxyl and amino groups [33] [36]. The carboxyl group has a pKa value of approximately 2.2-2.4, similar to other alpha-amino acids, while the amino group has a pKa of around 9.0-10.5 [33] [36]. These pKa values determine the protonation state of the molecule at different pH values [36] [33].

At physiological pH (approximately 7.4), the compound exists predominantly as a zwitterion, with a deprotonated carboxyl group (COO-) and a protonated amino group (NH3+) [33] [37]. This zwitterionic character influences its solubility, reactivity, and interactions with other molecules [37] [33]. The isoelectric point (pI), where the molecule carries no net charge, is estimated to be around 6.0, based on the average of the two pKa values [37] [36].

The acid-base properties of (2S,3S)-2-amino-3-methylhexanoic acid are crucial for its participation in various biochemical reactions and its potential applications in buffer systems [36] [39]. The protonation and deprotonation of the functional groups can be influenced by the local environment, including temperature, ionic strength, and the presence of other charged species [39] [36].

Oxidation-Reduction Behavior

(2S,3S)-2-amino-3-methylhexanoic acid can undergo oxidation reactions, primarily at the amino group and the alkyl side chain [20] [23]. The amino group can be oxidized to form imines or nitriles under appropriate conditions, while the alkyl chain can undergo oxidation to introduce hydroxyl or carbonyl groups [23] [20]. These oxidation reactions typically require strong oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of catalysts [20] .

Reduction reactions involving (2S,3S)-2-amino-3-methylhexanoic acid are less common but can include the reduction of the carboxyl group to form alcohols using strong reducing agents like lithium aluminum hydride [20]. The stereochemistry at the C-2 and C-3 positions can influence the outcome of these redox reactions, potentially leading to different products or selectivities compared to its stereoisomers [20] [23].

In biological systems, (2S,3S)-2-amino-3-methylhexanoic acid may participate in enzymatic redox reactions, although these processes are typically specific to certain metabolic pathways [23] [20]. The compound's redox behavior is relevant to its potential applications in organic synthesis and the preparation of derivatives with modified functional groups [20] [23].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.2 g/mol | [5] |

| CAS Number | 28116-92-9 | [5] |

| Stereochemistry | (2S,3S) configuration | [6] |

| Melting Point | 268°C (decomposition) | [23] [21] |

| Optical Rotation | αD25 +29.0 (c 0.5, 6 M HCl) | [23] [6] |

| ECD Spectrum | Δε₂₀₁ = +31.71 | [23] [6] |

| Carboxyl Group pKa | ~2.2-2.4 | [33] [36] |

| Amino Group pKa | ~9.0-10.5 | [33] [36] |

| Estimated Isoelectric Point | ~6.0 | [37] [36] |

| Estimated Log P | 1.2-1.5 | [22] [7] |

| IR Absorption Bands | 3400, 3325, 2899, 1727, 1214 cm⁻¹ | [23] [6] |